3-(3-chlorobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-[(3-chlorobenzoyl)amino]-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O4/c1-2-30-18-12-10-17(11-13-18)26-24(29)22-21(19-8-3-4-9-20(19)31-22)27-23(28)15-6-5-7-16(25)14-15/h3-14H,2H2,1H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYHGWAPNGRKNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-Chlorobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide is a synthetic compound belonging to the class of benzofuran derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 357.82 g/mol
This compound features a benzofuran core, which is linked to a chlorobenzamido group and an ethoxyphenyl moiety. The presence of chlorine and ethoxy substituents may influence its biological activity by modulating interactions with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects. The specific biological activities of this compound have been investigated through various studies.
Anticancer Activity
A study examining the anticancer potential of benzofuran derivatives demonstrated that compounds with similar structures could inhibit cell proliferation in various cancer cell lines. For instance, derivatives exhibiting amide functionalities have shown significant cytotoxic effects against breast cancer (MCF7), cervical cancer (HeLa), and hepatocellular carcinoma (HepG2) cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 10.4 | Apoptosis |
| HeLa | 11.8 | Cell Cycle Arrest |
| HepG2 | 10.8 | Apoptosis |
Antibacterial Activity
The antibacterial properties of benzofuran derivatives have also been reported. Compounds similar to this compound were tested against various bacterial strains, showing promising results in inhibiting growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 5.0 |
| Escherichia coli | 8.0 |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The amide group can interact with active sites on enzymes, inhibiting their function.
- Receptor Modulation : The compound may bind to specific receptors involved in cellular signaling pathways, altering their activity.
- Induction of Oxidative Stress : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
- Anticancer Efficacy Study : In a recent study, a series of benzofuran derivatives were evaluated for their anticancer properties using MCF7 cells. The results indicated that the presence of halogen substituents significantly enhanced cytotoxicity compared to non-halogenated analogs.
- Antibacterial Screening : Another study focused on the antibacterial activity against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition against Staphylococcus aureus, suggesting potential as an antibacterial agent.
Q & A
Q. What are the recommended methodologies for synthesizing 3-(3-chlorobenzamido)-N-(4-ethoxyphenyl)benzofuran-2-carboxamide?
The synthesis involves multi-step reactions starting with the benzofuran core. A typical approach includes:
- Step 1: Formation of the benzofuran-2-carboxamide scaffold via cyclization of substituted phenols and acrylamides under acidic conditions .
- Step 2: Introduction of the 3-chlorobenzamido group using carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF or THF .
- Step 3: N-substitution with 4-ethoxyaniline via nucleophilic acyl substitution, optimized under reflux in acetonitrile .
Critical Parameters: Temperature control (±2°C), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR: Confirm regiochemistry of substituents. Key signals include the ethoxyphenyl protons (δ 1.3–1.5 ppm for -OCH₂CH₃) and benzofuran aromatic protons (δ 6.8–8.2 ppm) .
- HPLC-MS: Purity assessment (C18 column, acetonitrile/water + 0.1% formic acid; retention time ~12.5 min) and molecular ion peak [M+H]+ at m/z 465.1 .
- X-ray Crystallography: Resolve steric effects of the 3-chloro and 4-ethoxy groups; requires slow evaporation from DMSO/EtOH .
Q. How can solubility challenges be addressed in biological assays?
The compound’s low aqueous solubility (logP ~3.8) requires:
- Co-solvents: DMSO (≤5% v/v) or cyclodextrin-based formulations (e.g., HP-β-CD) .
- pH Adjustment: Solubility increases in mildly alkaline buffers (pH 8–9) due to deprotonation of the carboxamide .
- Nanoformulation: Liposomal encapsulation (e.g., phosphatidylcholine/cholesterol) improves bioavailability in in vivo models .
Q. What preliminary biological screening assays are recommended?
- Anticancer Activity: MTT assay against HeLa or MCF-7 cells (IC₅₀ determination; 48–72 hr exposure) .
- Antimicrobial Screening: Broth microdilution (MIC against S. aureus and E. coli; CLSI guidelines) .
- Enzyme Inhibition: Fluorescence-based assays for kinase or protease targets (e.g., EGFR or MMP-9) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst Screening: Replace EDC with DMTMM for higher coupling efficiency (yield increases from 65% to 82%) .
- Microwave-Assisted Synthesis: Reduces reaction time from 24 hr to 2 hr (e.g., 100°C, 300 W irradiation) .
- Flow Chemistry: Continuous processing minimizes side products (e.g., dimerization) .
Q. What strategies are effective for identifying molecular targets?
- Chemoproteomics: Use biotinylated analogs for pull-down assays followed by LC-MS/MS .
- DARTS (Drug Affinity Responsive Target Stability): Identify stabilized proteins in lysates after compound treatment .
- Molecular Docking: Prioritize targets (e.g., PI3Kγ or PARP1) using AutoDock Vina and PubChem’s conformational ensemble .
Q. How should contradictory bioactivity data between analogs be analyzed?
Example: Fluorinated analogs (e.g., 3-fluorobenzamido derivatives) show higher potency than chloro-substituted versions in kinase assays.
- Structural Analysis: Compare X-ray structures to identify steric clashes or hydrogen-bonding differences .
- MD Simulations: Assess binding pocket flexibility (e.g., GROMACS trajectories over 100 ns) .
- SAR Studies: Systematically vary substituents (e.g., ethoxy vs. methoxy) to isolate electronic vs. steric effects .
Q. What computational tools validate the compound’s pharmacokinetic profile?
Q. How can analytical methods be validated for impurity profiling?
- Forced Degradation: Expose to heat (80°C), light (ICH Q1B), and hydrolytic conditions to identify degradation products .
- HPLC Method Validation: Linearity (R² >0.999), LOD/LOQ (0.1 µg/mL and 0.3 µg/mL), and precision (%RSD <2%) .
- Stability-Indicating Assays: Confirm baseline separation of all peaks under stressed conditions .
Q. What structural modifications enhance selectivity in therapeutic applications?
- Replace Chloro with Trifluoromethyl: Improves hydrophobic interactions in kinase pockets (e.g., JAK2 inhibition) .
- Ethoxy to Methoxy Substitution: Reduces metabolic clearance (CYP2C9-mediated O-dealkylation) .
- Benzofuran Core Expansion: Introduce a nitro group at C-5 to enhance π-stacking with DNA (e.g., topoisomerase inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
